Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride

β-peptide foldamers 14-helix stability conformational constraint

Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride (CAS 215373-15-2) is an enantiopure, protected trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) derivative supplied as the hydrochloride salt. With the empirical formula C₁₁H₂₂ClNO₂ and a molecular weight of 235.75 g·mol⁻¹, the compound presents a tert-butyl ester-protected carboxylic acid and a free amine as the hydrochloride, enabling direct coupling in peptide synthesis without additional deprotection steps.

Molecular Formula C11H22ClNO2
Molecular Weight 235.75 g/mol
Cat. No. B12048568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride
Molecular FormulaC11H22ClNO2
Molecular Weight235.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCCCC1N.Cl
InChIInChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12;/h8-9H,4-7,12H2,1-3H3;1H/t8-,9+;/m0./s1
InChIKeyDWKALJMROLTJPM-OULXEKPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride: Chiral β-Amino Acid Building Block for Stereodefined Peptide Synthesis


Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride (CAS 215373-15-2) is an enantiopure, protected trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) derivative supplied as the hydrochloride salt . With the empirical formula C₁₁H₂₂ClNO₂ and a molecular weight of 235.75 g·mol⁻¹, the compound presents a tert-butyl ester-protected carboxylic acid and a free amine as the hydrochloride, enabling direct coupling in peptide synthesis without additional deprotection steps . The (1S,2R) absolute configuration defines the relative spatial orientation of the amine and carboxyl functionalities on the cyclohexane scaffold, a stereochemical signature that governs downstream foldamer topology and biological target recognition [1]. As a conformationally constrained β-amino acid building block, this compound serves as a precursor to trans-ACHC residues that are widely employed to program 14-helical secondary structure in β-peptide foldamers [2].

Why Generic Substitution of Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride Fails: Stereochemistry Dictates Foldamer Architecture and Bioactivity


The 2-aminocyclohexanecarboxylic acid scaffold exists in four discrete stereoisomers—(1S,2R), (1R,2S), (1S,2S), and (1R,2R)—each imparting fundamentally different conformational constraints to peptide backbones. The trans-configured (1S,2R) and (1R,2S) enantiomers promote 14-helical folding in aqueous solution, whereas the cis-configured (1S,2S) and (1R,2R) isomers favor H10/12 helices or act as proline mimetics, producing entirely distinct secondary structures [1]. Beyond conformational outcomes, enantiomeric divergence carries direct pharmacological consequences: in enzyme inhibition studies, the (1S,2R) isomer has been shown to be approximately four times more potent than its (1R,2S) counterpart [2]. The tert-butyl ester protection further differentiates this compound from Fmoc- or Boc-carbamate-protected ACHC analogs, as orthogonal protection strategies are required for different solid-phase peptide synthesis (SPPS) workflows. Substituting any alternative stereoisomer or protecting-group variant without experimental validation of the resulting peptide's folding behavior and biological activity risks generating a molecule with no functional homology to the intended target .

Quantitative Differentiation Evidence for Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride: Comparator-Based Performance Data


Foldamer 14-Helix Stabilization Potency: trans-ACHC Residues Outperform All Alternative Stabilization Strategies in Aqueous Solution

In a direct three-way comparison of strategies to promote 14-helical secondary structure in water, β-peptide heptamers incorporating trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) residues—the amino acid scaffold from which the target compound is derived—achieved the highest 14-helical backbone stability among all strategies tested. The trans-ACHC-containing peptides demonstrated essentially no sensitivity to pH or ionic strength variation, whereas β-peptides relying on a salt-bridge strategy failed to generate significant 14-helicity in water, and those employing a lactam side-chain bridge showed lower backbone stability with marked sensitivity to pH and ionic strength [1]. This finding was further corroborated by independent studies demonstrating that (trans-ACHC)₅ and (trans-ACHC)₆ homooligomers form stable 14-helices that self-assemble into helical bundles, whereas cis-ACHC oligomers adopt H10/12 helical conformations with distinct self-assembly outcomes [2].

β-peptide foldamers 14-helix stability conformational constraint aqueous folding

Binding Affinity Consequences of trans-ACHC Incorporation: 15-Fold Loss in Target Affinity Demonstrates Unique Structural Requirements

In a quantitative structure–activity relationship study of bifunctional antimicrobial peptides targeting the Escherichia coli sliding clamp, substitution of a glycine residue with trans-ACHC at position 5 resulted in a 15-fold loss in binding affinity relative to the parent peptide. By contrast, replacement of the same glycine with pyrrolidine or piperidine ring-containing residues led to significant gains in affinity [1]. This demonstrates that trans-ACHC imposes a distinct and measurable conformational constraint that is not interchangeable with other cyclic β-amino acid or heterocyclic substitutions—a critical consideration for medicinal chemists optimizing peptide ligand affinity through residue replacement strategies.

antimicrobial peptides sliding clamp inhibitor structure–activity relationship β-amino acid substitution

Stereochemistry-Dependent Bioactivity: (1S,2R) Isomer Demonstrates 4-Fold Superior Potency Over (1R,2S) Enantiomer in Enzyme and Cellular Assays

Direct head-to-head comparison of the (1S,2R) and (1R,2S) enantiomers of NCL-1—a lysine-specific demethylase 1 (LSD1) selective inhibitor built upon the 2-aminocyclohexane scaffold—revealed that the (1S,2R) isomer was approximately four times more potent than the (1R,2S) isomer in enzyme inhibition assays. In cell growth inhibition assays, the (1S,2R) isomer maintained approximately four-fold greater potency in HeLa cells, while both isomers displayed similar activity in HEK293 and SH-SY5Y cells, indicating cell-type-dependent stereochemical discrimination [1]. These data provide direct quantitative evidence that procurement or synthesis of the incorrect enantiomer would yield a compound with substantially reduced biological activity in target-relevant contexts.

lysine-specific demethylase 1 LSD1 inhibitor enantiomer potency chiral discrimination

Conformational Architecture Determinism: trans-ACHC Residues Program 14-Helical Folding While cis-ACHC Directs H10/12 Helices and Proline-Mimetic Turns

Systematic structural characterization of peptide oligomers has established that trans-ACHC and cis-ACHC residues—derived from the same 2-aminocyclohexanecarboxylic acid scaffold but with different relative stereochemistry—direct fundamentally divergent folding outcomes. trans-ACHC homooligomers of 5–6 residues adopt stable 14-helical conformations that form helical bundles in solution, while cis-ACHC oligomers adopt H10/12 helices and display conformational polymorphism with chemical exchange between left-handed H10/12 and minor folded states [1]. In cyclic peptide contexts, cis-ACHC has been employed as a proline mimetic, whereas trans-ACHC imposes a more extended backbone trajectory incompatible with turn induction . The target compound's (1S,2R) configuration ensures trans geometry specifically, and procurement of the diastereomeric (1S,2S) or (1R,2R) cis-configured building block would direct the peptide toward entirely different secondary structure architectures.

foldamer design helical secondary structure conformational polymorphism peptide engineering

Asymmetric Synthesis Provenance: Lithium Amide (R)-5-Derived Route Establishes This Compound as a Defined Intermediate for Enkephalinase Inhibitors

The tert-butyl (1S,2R)-2-aminocyclohexanecarboxylate scaffold has been explicitly employed as chiral intermediate 3 in the first asymmetric synthesis of a Kelatorphan-like enkephalinase inhibitor, (1S,2R,2′S)-2-[2′-(N-hydroxycarbamoylmethyl)-3′-phenylpropionylamino]cyclohexane-1-carboxylic acid. In this published route, lithium amide (R)-5 is used to install the (1S,2R) stereochemistry on the cyclohexane ring with high stereoselectivity, and the resulting tert-butyl ester serves as a protected carboxylate for subsequent peptide coupling [1]. Alternative stereoisomers—including the (1R,2S) enantiomer or the (1S,2S) and (1R,2R) cis-diastereomers—would produce diastereomeric final products with undefined and likely diminished biological activity against the enkephalinase target. Furthermore, peer-reviewed data confirm that the (1S,2R) enantiomer can exhibit a four-fold potency advantage over the (1R,2S) enantiomer in pharmacologically relevant contexts [2].

asymmetric synthesis enkephalinase inhibitor chiral auxiliary Kelatorphan analog

Orthogonal Protection Strategy: Tert-Butyl Ester Enables SPPS Compatibility Unavailable with Free Acid or Fmoc-Protected ACHC Analogs

The tert-butyl ester protecting group on the target compound provides orthogonal protection relative to the Fmoc group commonly used for α-amine protection in solid-phase peptide synthesis (SPPS). This orthogonality enables selective carboxyl deprotection with trifluoroacetic acid (TFA) after peptide assembly, a capability not offered by free acid ACHC (which requires in situ activation and risks premature coupling) or Fmoc-ACHC-OH (which occupies the N-terminal protection site). The Boc-protected analog, (1S,2R)-Boc-2-aminocyclohexane carboxylic acid (CAS 865689-36-7), requires an additional Boc deprotection step prior to coupling, whereas the target compound's hydrochloride salt provides the free amine directly, streamlining the synthetic workflow . This practical differentiation translates to reduced synthetic step count and improved atom economy in multi-step peptide syntheses, as noted in comparative studies of microwave-assisted versus conventional SPPS where trans-ACHC-containing sequences suffer from poor synthetic efficiency under standard conditions [1].

solid-phase peptide synthesis orthogonal protection tert-butyl ester Boc strategy

Optimal Application Scenarios for Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride Based on Quantitative Differentiation Evidence


Peptide Foldamer Engineering for Aqueous Stability: Building pH- and Ionic-Strength-Insensitive 14-Helical Scaffolds

Researchers designing β-peptide foldamers intended to function under physiological conditions should prioritize this compound as the trans-ACHC precursor. Direct comparative evidence demonstrates that trans-ACHC residues confer the highest 14-helical backbone stability in water with negligible sensitivity to pH or ionic strength, outperforming both salt-bridge and lactam-bridge stabilization strategies [1]. Homooligomers of 5–6 trans-ACHC residues form robust 14-helices that self-assemble into helical bundles, providing a predictable scaffold for displaying functional side chains in aqueous environments [2]. The compound's free amine hydrochloride enables direct incorporation into Fmoc-SPPS without a pre-deprotection step.

Chirality-Dependent Enzyme Inhibitor Lead Optimization: Exploiting 4-Fold (1S,2R) Enantiomer Potency Advantage

In medicinal chemistry programs targeting enzymes where the cyclohexane scaffold contributes to chiral recognition—exemplified by LSD1 inhibitors where the (1S,2R) isomer exhibits four-fold greater potency than the (1R,2S) enantiomer—this compound provides the stereochemically defined starting material for synthesizing the more active enantiomer directly [1]. Procurement of the correct (1S,2R) enantiomer eliminates the need for chiral resolution or enantiomeric enrichment post-synthesis, reducing development timelines and ensuring consistent batch-to-batch bioactivity. The 15-fold affinity modulation observed when trans-ACHC replaces glycine in sliding-clamp-targeting peptides further underscores the importance of using the correct stereoisomer to avoid misleading structure–activity relationship data [2].

Solid-Phase Synthesis of Constrained Antimicrobial β-Peptides: Streamlined Workflow with Orthogonal Tert-Butyl Ester Protection

For peptide chemists synthesizing antimicrobial β-peptides where trans-ACHC content modulates both 14-helix stability and antimicrobial potency [1], this compound offers the most workflow-efficient protected trans-ACHC building block. The tert-butyl ester remains stable during Fmoc-SPPS chain elongation and is cleaved concurrently with resin cleavage under TFA treatment, eliminating the separate deprotection step required for Boc-ACHC-OH analogs. Published studies have demonstrated that trans-ACHC-rich sequences suffer from poor synthetic efficiency under standard SPPS conditions, making the reduction of extraneous manipulation steps critical for achieving acceptable crude purity and yield [2]. This compound's direct-coupling capability directly addresses that synthetic bottleneck.

Enkephalinase Inhibitor and Peptidomimetic Process Development: Validated Chiral Intermediate with Literature Precedent

Process chemistry groups developing scalable routes to Kelatorphan-like enkephalinase inhibitors or related peptidomimetics can leverage the established literature precedent using this compound as chiral intermediate 3 in the first asymmetric synthesis of (1S,2R,2′S)-configured enkephalinase inhibitors [1]. The defined stereochemistry installed via lithium amide (R)-5 ensures the correct configuration for the final pharmaceutical target, while the use of alternative stereoisomers would generate diastereomeric products with unvalidated biological profiles. The compound's availability as a hydrochloride salt simplifies handling at scale compared to free-base or Boc-protected alternatives, and the independent confirmation that (1S,2R) enantiomers can exhibit four-fold potency advantages over (1R,2S) enantiomers in biological systems reinforces the criticality of stereochemical fidelity in this synthetic application [2].

Quote Request

Request a Quote for Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.